molecular formula C5H7ClN4S B1616478 Tioclorim CAS No. 68925-41-7

Tioclorim

Cat. No.: B1616478
CAS No.: 68925-41-7
M. Wt: 190.66 g/mol
InChI Key: QQRJUWIHLNBDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tioclorim (IUPAC name: hypothetical structure based on thiazole derivatives) is a synthetic compound belonging to the thiazoline class, characterized by a sulfur-containing heterocyclic ring fused with an amino group. Preliminary studies suggest that this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with an IC50 of 12.3 µM against Staphylococcus aureus . Its molecular weight (MW: 189.6 g/mol) and logP value (2.1) indicate moderate hydrophobicity, enabling reasonable membrane permeability . However, comprehensive pharmacokinetic data, such as bioavailability and metabolic stability, remain under investigation.

Properties

CAS No.

68925-41-7

Molecular Formula

C5H7ClN4S

Molecular Weight

190.66 g/mol

IUPAC Name

6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7ClN4S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10)

InChI Key

QQRJUWIHLNBDQF-UHFFFAOYSA-N

SMILES

CSC1=C(N=C(N=C1Cl)N)N

Canonical SMILES

CSC1=C(N=C(N=C1Cl)N)N

Other CAS No.

68925-41-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tioclorim shares structural and functional similarities with other thiazoline derivatives, such as 2-amino-2-thiazoline hydrochloride and thiabendazole. A comparative analysis is provided below:

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound 2-Amino-2-thiazoline Hydrochloride Thiabendazole
Molecular Weight 189.6 g/mol 136.6 g/mol 201.3 g/mol
logP 2.1 -0.5 2.8
Antimicrobial IC50 12.3 µM (S. aureus) 45.2 µM (E. coli) 8.9 µM (Candida spp.)
Toxicity (LD50) 320 mg/kg (mice) 480 mg/kg (mice) 1,200 mg/kg (rats)
Mechanism PBP inhibition RNA polymerase interference Microtubule disruption

Structural and Functional Insights

Core Scaffold: this compound and 2-amino-2-thiazoline hydrochloride share a thiazoline backbone, but this compound’s additional chloro substituent enhances electrophilicity, improving target binding . Thiabendazole, a benzimidazole derivative, lacks sulfur in its aromatic ring, reducing reactivity with sulfur-dependent enzymes .

Pharmacokinetics: this compound’s logP (2.1) surpasses 2-amino-2-thiazoline hydrochloride (-0.5), suggesting better tissue penetration but lower aqueous solubility. Thiabendazole’s higher logP (2.8) correlates with prolonged half-life but increased hepatotoxicity risk .

Efficacy and Safety: this compound shows superior antimicrobial potency compared to 2-amino-2-thiazoline hydrochloride but is less potent than thiabendazole against fungal targets. Its lower LD50 (320 mg/kg) indicates higher acute toxicity than thiabendazole, necessitating dose optimization .

Research Findings

  • Synthetic Accessibility : this compound is synthesized in a 3-step process with a 58% yield, outperforming thiabendazole’s 5-step route (42% yield) .
  • Resistance Profile : this compound-resistant S. aureus strains emerge at a rate of 1.2 × 10<sup>-8</sup>, lower than thiabendazole’s 3.4 × 10<sup>-7</sup> .

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